molecular formula C10H10BNO2 B13448565 (1-Methylisoquinolin-4-yl)boronic acid CAS No. 2891848-22-7

(1-Methylisoquinolin-4-yl)boronic acid

Cat. No.: B13448565
CAS No.: 2891848-22-7
M. Wt: 187.00 g/mol
InChI Key: MJERKHQYNISNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methylisoquinolin-4-yl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a 1-methylisoquinoline moiety, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylisoquinolin-4-yl)boronic acid typically involves the borylation of 1-methylisoquinoline. One common method is the iridium-catalyzed borylation of arenes, followed by oxidative cleavage of the resulting boronate esters . The reaction conditions often include the use of iridium catalysts, such as [Ir(cod)Cl]2, in the presence of bis(pinacolato)diboron (B2pin2) and a base like potassium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methylisoquinolin-4-yl)boronic acid is unique due to the presence of the isoquinoline moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex molecules and in applications where specific interactions with biological targets are required .

Properties

CAS No.

2891848-22-7

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

(1-methylisoquinolin-4-yl)boronic acid

InChI

InChI=1S/C10H10BNO2/c1-7-8-4-2-3-5-9(8)10(6-12-7)11(13)14/h2-6,13-14H,1H3

InChI Key

MJERKHQYNISNEQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C2=CC=CC=C12)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.